molecular formula C12H10N2O3 B13809810 1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- CAS No. 4867-02-1

1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-

Cat. No.: B13809810
CAS No.: 4867-02-1
M. Wt: 230.22 g/mol
InChI Key: UYZDJWAAXREYDP-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- is an organic compound with the molecular formula C12H10N2O3. It is a derivative of benzenediol, where an azo group (-N=N-) links the benzene ring to a hydroxyphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of 1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- involves its interaction with various molecular targets:

Properties

CAS No.

4867-02-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C12H10N2O3/c15-8-5-6-10(12(17)7-8)14-13-9-3-1-2-4-11(9)16/h1-7,15-17H

InChI Key

UYZDJWAAXREYDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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